2-oxo-1,2-diphenylethyl 2-iodobenzoate
Overview
Description
2-oxo-1,2-diphenylethyl 2-iodobenzoate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 2-oxo-1,2-diphenylethyl group and a 2-iodobenzoate moiety. Its applications span across medicinal chemistry, organic synthesis, and industrial processes.
Preparation Methods
The synthesis of 2-oxo-1,2-diphenylethyl 2-iodobenzoate typically involves the reaction of 2-iodobenzoic acid with 2-oxo-1,2-diphenylethanol. The reaction is catalyzed by specific catalysts and conducted under controlled conditions to ensure high yield and purity. One method involves using Ru(bpy)32 as a catalyst, L-ascorbic acid as a reducing agent, and tripotassium phosphate as a base in an acetonitrile/water mixture under blue LED irradiation . This method ensures a high yield of the final product, making it suitable for both laboratory and industrial-scale production.
Chemical Reactions Analysis
2-oxo-1,2-diphenylethyl 2-iodobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-iodoxybenzoic acid derivatives.
Reduction: Reduction reactions can convert the iodo group to other functional groups.
Substitution: The iodo group can be substituted with other nucleophiles, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents like L-ascorbic acid, and bases like tripotassium phosphate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-oxo-1,2-diphenylethyl 2-iodobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of radioiodinated esters and amides for adrenal imaging agents. These derivatives are crucial for potential tumor or organ imaging agents.
Organic Synthesis: The compound serves as a building block for the synthesis of various organic molecules, including N-hydroxypyridone derivatives with potential anti-ischemic stroke properties.
Industrial Applications: It is used in the production of cyclic hypervalent iodine compounds, which are efficient organocatalysts and reagents for various reactions.
Mechanism of Action
The mechanism of action of 2-oxo-1,2-diphenylethyl 2-iodobenzoate involves its ability to participate in various chemical reactions due to the presence of the iodo group. The iodo group can undergo substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the compound’s structure allows it to interact with specific molecular targets, enhancing its utility in medicinal chemistry.
Comparison with Similar Compounds
2-oxo-1,2-diphenylethyl 2-iodobenzoate can be compared with other similar compounds such as:
2-iodobenzoic acid: A precursor in the synthesis of this compound, used in various oxidation reactions.
2-iodoxybenzoic acid: An oxidized form of 2-iodobenzoic acid, used as a strong oxidizing agent.
N-hydroxypyridone derivatives:
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
(2-oxo-1,2-diphenylethyl) 2-iodobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15IO3/c22-18-14-8-7-13-17(18)21(24)25-20(16-11-5-2-6-12-16)19(23)15-9-3-1-4-10-15/h1-14,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIIAFWEUPHXIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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